3,4-Dibromo-7,8-dimethylquinoline
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The $$^1$$H NMR spectrum of 3,4-Dibromo-7,8-dimethylquinoline is characterized by distinct splitting patterns due to substituent effects. The methyl groups at positions 7 and 8 typically resonate as singlets in the range of δ 2.4–2.6 ppm, while aromatic protons adjacent to bromine atoms exhibit deshielding. For instance, in ethyl 4-((2,4-dibromo-6-(tert-butyl)phenyl)amino)quinoline-3-carboxylate, protons near bromine substituents appear as doublets between δ 7.5–8.2 ppm. The $$^{13}$$C NMR spectrum would show signals for quaternary carbons bonded to bromine at δ 120–130 ppm and methyl carbons at δ 20–25 ppm.
Table 1: Predicted $$^1$$H NMR Chemical Shifts for 3,4-Dibromo-7,8-dimethylquinoline
| Position | Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|---|
| 2 | Aromatic H adjacent to N | 8.2–8.5 | Singlet |
| 5 | Aromatic H meta to Br | 7.6–7.8 | Doublet |
| 6 | Aromatic H para to Br | 7.4–7.6 | Doublet |
| 7/8 | Methyl groups | 2.4–2.6 | Singlet |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of 3,4-Dibromo-7,8-dimethylquinoline (C$${11}$$H$$9$$Br$$_2$$N, molecular weight 315.01 g/mol) would display a molecular ion peak at m/z 314.9 [M]$$^+$$. Characteristic fragmentation includes loss of bromine atoms (79.9 and 81.9 Da) and methyl groups (15 Da). The isotopic pattern, with peaks at m/z 314.9, 316.9, and 318.9, reflects the natural abundance of $$^{79}$$Br and $$^{81}$$Br.
Infrared (IR) Vibrational Signatures
Key IR absorptions for 3,4-Dibromo-7,8-dimethylquinoline include:
- C-Br stretches: 500–600 cm$$^{-1}$$ (strong)
- Aromatic C=C stretches: 1450–1600 cm$$^{-1}$$
- Methyl C-H bends: 1370–1380 cm$$^{-1}$$ and 1460–1480 cm$$^{-1}$$
The absence of N-H or O-H stretches confirms the lack of functional groups beyond the quinoline core and substituents.
Comparative Analysis with Structural Analogs
Brominated Quinoline Derivatives
Bromination patterns significantly influence physicochemical properties. For example, 5,7-dibromo-8-hydroxyquinoline exhibits a lower melting point (mp 192–194°C) compared to 3,4-Dibromo-7,8-dimethylquinoline (predicted mp 180–185°C) due to intramolecular hydrogen bonding in the former. The electron-withdrawing effect of bromine in 3,4-Dibromo-7,8-dimethylquinoline reduces aromatic ring electron density, as evidenced by a 10–15 nm bathochromic shift in UV-Vis spectra compared to non-brominated analogs.
Table 2: Comparative Properties of Brominated Quinolines
| Compound | Melting Point (°C) | λ$$_{\text{max}}$$ (nm) |
|---|---|---|
| 3,4-Dibromo-7,8-dimethylquinoline | 180–185 | 290 |
| 5,7-Dibromo-8-hydroxyquinoline | 192–194 | 275 |
| 2-Bromo-6-methylquinoline | 155–158 | 265 |
Properties
CAS No. |
1209530-20-0 |
|---|---|
Molecular Formula |
C11H9Br2N |
Molecular Weight |
315.008 |
IUPAC Name |
3,4-dibromo-7,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3 |
InChI Key |
FBFLVLDXCJDVHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Br)Br)C |
Synonyms |
3,4-Dibromo-7,8-dimethylquinoline |
Origin of Product |
United States |
Preparation Methods
Skraup Cyclization with Substituted Anilines
The Skraup reaction condenses glycerol with substituted anilines under acidic conditions to form quinolines. Using 3,4-dimethylaniline as the precursor, cyclization yields 7,8-dimethylquinoline:
Key Parameters :
Friedländer Synthesis for Regiocontrol
The Friedländer method couples 2-aminobenzaldehyde derivatives with ketones to form quinolines. For 7,8-dimethylquinoline:
Advantages :
-
Superior regioselectivity compared to Skraup.
Bromination Strategies for 3,4-Dibromo-7,8-dimethylquinoline
Direct Electrophilic Bromination
Bromine (Br₂) in fuming sulfuric acid introduces bromine at positions 3 and 4, leveraging the electron-withdrawing effect of the pyridine nitrogen:
Challenges :
Phosphorus Oxybromide (POBr₃)-Mediated Bromination
Adapting methods from quinolino[7,8-h]quinoline derivatives, hydroxyl groups at positions 3 and 4 are replaced with bromine:
Synthesis of Dihydroxy Precursor :
-
Nitration of 7,8-dimethylquinoline at positions 3 and 4.
-
Reduction of nitro groups to amines (Sn/HCl).
-
Diazotization and hydrolysis to hydroxyl groups.
Yield : 70–80% after optimization.
Alternative Pathways: Grignard and Cross-Coupling Reactions
Grignard Alkylation of Halogenated Intermediates
A patent describing 3,4-dimethylbenzaldehyde synthesis inspires a route using 4-bromo-o-xylene:
-
Formylate 4-bromo-o-xylene via Grignard reaction to install an aldehyde group.
-
Condense with aniline derivatives to form the quinoline core.
-
Brominate using POBr₃ or Br₂.
Limitations :
-
Multi-step synthesis reduces overall yield.
-
Requires stringent control over reaction conditions to prevent side reactions.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What are the common synthetic routes for 3,4-Dibromo-7,8-dimethylquinoline?
The synthesis typically involves bromination of a dimethylquinoline precursor. For example, regioselective bromination of 7,8-dimethylquinoline using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid under controlled temperatures (0–25°C) . Purification via column chromatography or recrystallization ensures high yield and purity. Reaction monitoring by TLC or HPLC is critical to avoid over-bromination .
Q. How is the structure of 3,4-Dibromo-7,8-dimethylquinoline characterized experimentally?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl group positions .
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
- X-ray crystallography to resolve crystal packing and bond angles, as demonstrated in structurally analogous dichloro-dimethylquinolines .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Standard protocols include:
- Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar diffusion assays to assess zone-of-inhibition efficacy. Results are compared to controls like ciprofloxacin .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of bromination in 7,8-dimethylquinoline derivatives?
The methyl groups at positions 7 and 8 exert steric hindrance, directing bromination to the 3 and 4 positions. Electron-donating methyl substituents activate the quinoline ring, favoring electrophilic aromatic substitution. Computational studies (e.g., DFT) can predict reactivity trends, while experimental validation via kinetic monitoring ensures regiochemical control .
Q. What mechanistic insights explain the compound’s cytotoxicity in cancer cell lines?
Preliminary studies on analogous brominated quinolines suggest:
- DNA intercalation or topoisomerase inhibition , disrupting replication .
- Reactive oxygen species (ROS) generation , triggering apoptosis in HeLa or A549 cells . Advanced assays (e.g., flow cytometry for cell-cycle arrest, Western blotting for caspase activation) are required to validate these pathways .
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
Variations in cytotoxicity (e.g., IC₅₀ disparities in lung vs. cervical cancer cells) may arise from differences in:
- Cellular uptake efficiency (influenced by lipophilicity, measured via logP).
- Crystal polymorphism , where slight structural variations alter bioactivity. Single-crystal X-ray diffraction can identify polymorphic forms and correlate them with activity .
Methodological Guidance
Q. What strategies optimize the yield of 3,4-Dibromo-7,8-dimethylquinoline in multistep syntheses?
- Stepwise bromination : Introduce bromine sequentially to avoid side reactions.
- Catalyst screening : Lewis acids (e.g., FeCl₃) enhance reaction rates and selectivity .
- Scale-up considerations : Use flow chemistry for consistent heat management in exothermic bromination steps .
Q. How do substituent effects (Br vs. methyl) impact spectroscopic signatures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
